7-Bromo-2,4-dimethylquinoline-3-carboxylic acid
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Overview
Description
7-Bromo-2,4-dimethylquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C12H10BrNO2 . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid typically involves the bromination of 2,4-dimethylquinoline-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 7-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 2,4-dimethylquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2,4-dimethylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom may play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 7-Bromo-2,8-dimethylquinoline-3-carboxylic acid
- 8-Bromo-6-methylquinoline-3-carboxylic acid
- 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
- 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
Comparison: 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
7-bromo-2,4-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO2/c1-6-9-4-3-8(13)5-10(9)14-7(2)11(6)12(15)16/h3-5H,1-2H3,(H,15,16) |
InChI Key |
NEJWOHPRMJYLRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=C1C(=O)O)C)Br |
Origin of Product |
United States |
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